
2,3,7,8-Tetrathiaspiro(4.4)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8-Tetrathiaspiro(4.4)nonane, commonly known as TTSN, is a sulfur-containing organic compound that has received significant attention in recent years due to its potential applications in various fields of science. TTSN is a spirocyclic compound that contains four sulfur atoms in its structure, which gives it unique chemical and physical properties.
Applications De Recherche Scientifique
TTSN has been studied extensively for its potential applications in various fields of science. In the field of materials science, TTSN has been used as a building block for the synthesis of novel materials with unique properties. For example, TTSN has been used as a precursor for the synthesis of spirocyclic polymers and dendrimers. In the field of organic electronics, TTSN has been used as a dopant for the synthesis of conductive polymers and as a building block for the synthesis of organic semiconductors. In the field of medicinal chemistry, TTSN has been studied for its potential as a drug delivery agent and as a scaffold for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of TTSN is not well understood, but it is believed to be related to its sulfur-containing structure. TTSN has been shown to interact with sulfhydryl groups in proteins, which may play a role in its biological activity. TTSN has also been shown to have antioxidant activity, which may contribute to its biological effects.
Biochemical and physiological effects:
TTSN has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TTSN can inhibit the growth of cancer cells and bacteria. TTSN has also been shown to have antioxidant activity and to protect against oxidative stress. In animal studies, TTSN has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TTSN in lab experiments is its unique chemical and physical properties. TTSN is a spirocyclic compound that contains four sulfur atoms in its structure, which gives it unique reactivity and selectivity. TTSN is also relatively easy to synthesize, which makes it a useful building block for the synthesis of novel materials and bioactive compounds. However, one of the limitations of using TTSN in lab experiments is its potential toxicity. TTSN has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on TTSN. One area of interest is the development of TTSN-based materials for use in electronics and energy storage. TTSN has also been studied for its potential as a drug delivery agent and as a scaffold for the synthesis of bioactive compounds. Further research is needed to fully understand the mechanism of action of TTSN and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of TTSN is a complex process that involves several steps. The most commonly used method for synthesizing TTSN is the reaction between 1,2,4,5-tetrakis(mercaptomethyl)benzene and 1,3-dichloro-2-propanol in the presence of a base. This reaction results in the formation of TTSN as a white crystalline solid. Other methods for synthesizing TTSN have also been reported in the literature, including the reaction between 1,2,4,5-tetrakis(mercaptomethyl)benzene and 1,3-dibromo-2-propanol and the reaction between 1,2,4,5-tetrakis(mercaptomethyl)benzene and 1,3-dichloroacetone.
Propriétés
Numéro CAS |
176-02-3 |
|---|---|
Nom du produit |
2,3,7,8-Tetrathiaspiro(4.4)nonane |
Formule moléculaire |
C5H8S4 |
Poids moléculaire |
196.4 g/mol |
Nom IUPAC |
2,3,7,8-tetrathiaspiro[4.4]nonane |
InChI |
InChI=1S/C5H8S4/c1-5(2-7-6-1)3-8-9-4-5/h1-4H2 |
Clé InChI |
FVXQRBBSEYXNFI-UHFFFAOYSA-N |
SMILES |
C1C2(CSS1)CSSC2 |
SMILES canonique |
C1C2(CSS1)CSSC2 |
Autres numéros CAS |
176-02-3 |
Synonymes |
PH 800/20 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




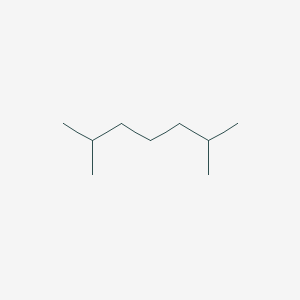
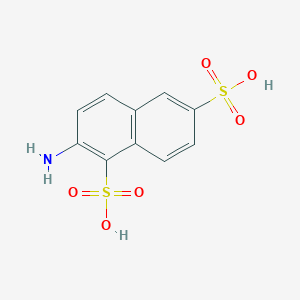
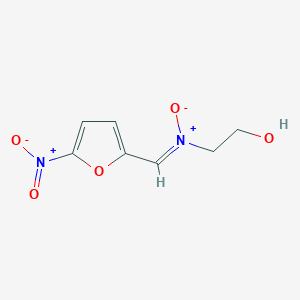

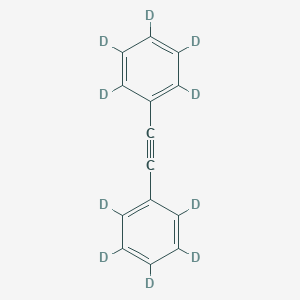

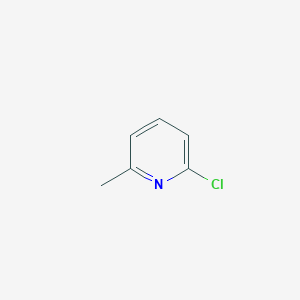
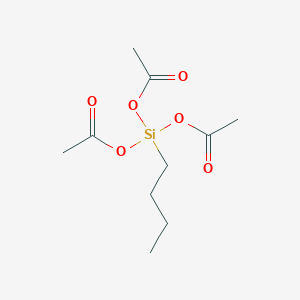
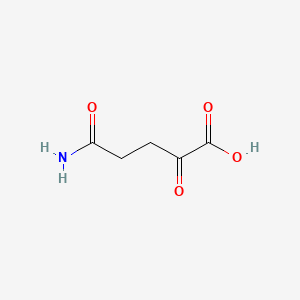
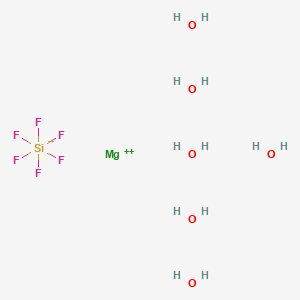
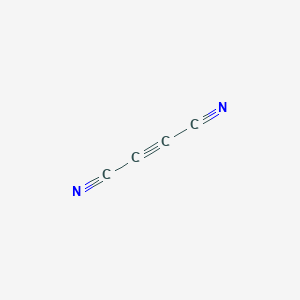

![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)